2-(4-chlorophenoxy)-N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]acetamide
Overview
Description
2-(4-chlorophenoxy)-N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group and a chlorothiophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid.
Formation of the Chlorothiophenyl Intermediate: Separately, 5-chlorothiophene-2-carbaldehyde is synthesized from 5-chlorothiophene.
Condensation Reaction: The final step involves the condensation of 4-chlorophenoxyacetic acid with 5-chlorothiophene-2-carbaldehyde in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and chlorothiophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
5-chlorothiophene-2-carbaldehyde: Shares the chlorothiophenyl group but lacks the acetamide moiety.
2-(4-chlorophenyl)acetamide: Similar in structure but with a different substitution pattern.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-9(12-6-7-13(16)21-12)17-18-14(19)8-20-11-4-2-10(15)3-5-11/h2-7H,8H2,1H3,(H,18,19)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVJLYNRCSBMMR-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C2=CC=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)Cl)/C2=CC=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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